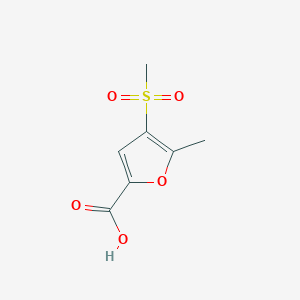

5-Methyl-4-(methylsulfonyl)-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(methylsulfonyl)-2-furoic acid (MMFA) is an organic compound used in various scientific research applications. It is an important intermediate for the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Properties

5-Methyl-4-(methylsulfonyl)-2-furoic acid and its analogs have been investigated for their antibacterial properties. Specifically, the sulfoxides and sulfones derived from this compound were tested against gram-negative and gram-positive organisms. However, these compounds were found to be less active than their corresponding 5-nitrofuran derivatives (Ekström, Ovesson, & Pring, 1975).

Cardiac Ischemia and Reperfusion Treatment

Research on benzoylguanidines derivatives of this acid revealed potential for use in treating cardiac ischemia and reperfusion. These compounds showed promising activity as Na+/H+ exchanger inhibitors, potentially beneficial in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Birch Reduction in Organic Synthesis

The Birch reduction process, a significant method in organic synthesis, uses derivatives of this compound. This method was demonstrated in the reduction of 3-furoic acid to obtain dihydro derivatives, a key step in synthesizing various organic compounds (Kinoshita, Miyano, & Miwa, 1975).

Synthesis of Furan Derivatives

The compound has been utilized in the synthesis of various furan derivatives, which are important in pharmaceutical and material science. For instance, the Birch reduction method was employed to obtain dihydrofuroates, which exhibit unique spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Diuretic Screening

In medicinal chemistry, this compound derivatives have been synthesized and tested as diuretics. These studies helped in understanding the role of the methylsulfonyl group in the potency of diuretic compounds (Feit & Nielsen, 1976).

Carbonic Anhydrase Inhibitors

Further research involved the synthesis of furan sulfonylhydrazones from this compound to investigate their inhibition activities on carbonic anhydrase I enzyme. These studies contribute to the development of new therapeutic agents (Gündüzalp et al., 2016).

Prodrug Approach in COX-2 Inhibition

The compound has also been explored in the context of prodrugs, particularly as sulfoxide analogues that transform into potent selective COX-2 inhibitors upon administration. This has implications in the development of new anti-inflammatory drugs (Moh et al., 2004).

properties

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-4-6(13(2,10)11)3-5(12-4)7(8)9/h3H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYGKWYTKMSTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590766 |

Source

|

| Record name | 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910442-09-0 |

Source

|

| Record name | 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)